

PBT434: A Technical Guide to a Novel Neuroprotective Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PBT434, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule with a dual mechanism of action targeting key pathological features of neurodegenerative diseases, particularly Parkinson's disease and Multiple System Atrophy (MSA).[1][2] It functions as a moderate-affinity iron chelator and an inhibitor of α -synuclein aggregation.[3][4] Preclinical studies have demonstrated its neuroprotective effects, including the preservation of dopaminergic neurons, reduction of α -synuclein pathology, and improvement of motor function in various animal models.[2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and methodologies related to **PBT434**.

Chemical Structure and Properties

PBT434 is a synthetic 8-hydroxyquinazolinone derivative.[3] Its chemical properties are summarized in the table below.



| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 5,7-dichloro-2- ((ethylamino)methyl)-8- hydroxy-3-methylquinazolin- 4(3H)-one | [5] |
| Synonyms | ATH434 | [1] |
| CAS Number | 1232840-87-7 (free base) | |
| Molecular Formula | C12H13Cl2N3O2 | [5] |
| Molecular Weight | 302.16 g/mol | [5] |
| SMILES | CCNCC1=NC2=C(C(Cl)=CC(C l)=C2O)C(=O)N1C | |
| InChI | InChI=1S/C12H13CI2N3O2/c1 -3-15-5-8-16-10- 9(12(19)17(8)2)6(13)4- 7(14)11(10)18/h4,15,18H,3,5H 2,1-2H3 | |

Mechanism of Action

PBT434's therapeutic potential stems from its ability to concurrently address two critical aspects of neurodegeneration: aberrant iron homeostasis and protein aggregation.

Iron Chelation and Modulation of Iron Trafficking

Elevated iron levels in specific brain regions, such as the substantia nigra, are implicated in the pathogenesis of Parkinson's disease. This excess iron can catalyze the production of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and neuronal damage. **PBT434** is a moderate-affinity iron chelator, meaning it can bind to and sequester labile iron without disrupting the function of essential iron-containing proteins.[3] The log stability constants for **PBT434** with Fe²⁺ and Fe³⁺ are approximately 11 and 15, respectively.[5]

PBT434 modulates transcellular iron trafficking.[1][5] It has been shown to inhibit iron uptake by brain microvascular endothelial cells and potentiate iron efflux, likely by increasing cytosolic

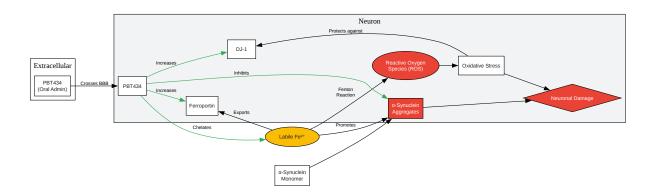


ferrous iron, the substrate for the iron exporter ferroportin.[5] This action helps to restore normal iron balance in the brain.

Inhibition of α-Synuclein Aggregation

The aggregation of α -synuclein into toxic oligomers and fibrils is a hallmark of synucleinopathies. Iron can promote the aggregation of α -synuclein. By chelating iron, **PBT434** inhibits this iron-mediated aggregation process.[1][3] In preclinical models, **PBT434** has been shown to reduce the levels of both oligomeric and insoluble α -synuclein.[2]

The proposed mechanism of action of **PBT434** is illustrated in the following signaling pathway diagram.



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Proposed mechanism of action of PBT434.

Quantitative Data Summary



The following tables summarize key quantitative data from preclinical and clinical studies of **PBT434**.

Table 1: In Vitro Efficacy

| Assay | Model System | PBT434 Concentration | Key Finding | Reference |
|--|---|-------------------------|--|-----------|
| H ₂ O ₂ Production | Cell-free | 10 μΜ | Significantly inhibited iron-mediated H ₂ O ₂ production.[3] | [3] |
| α-Synuclein Aggregation | Cell-free | 20 μΜ | Significantly reduced the rate of iron-mediated α-synuclein aggregation.[1] | [1] |
| Iron Efflux | M17 neuroblastoma cells | 20 μΜ | Increased the efflux of ⁵⁹ Fe.[3] | [3] |
| Cytotoxicity | Human brain microvascular endothelial cells (hBMVEC) | Up to 100 μM | No significant cytotoxic effects observed after 24 hours.[1] | [1] |

Table 2: In Vivo Efficacy in Animal Models



| Model | Animal | PBT434 Dosage | Key Findings | Reference |
|--|--------|--|--|-----------|
| 6-OHDA Model of Parkinson's Disease | Mouse | 30 mg/kg/day (oral) | Preserved up to 75% of remaining substantia nigra pars compacta (SNpc) neurons. | [3] |
| MPTP Model of Parkinson's Disease | Mouse | 30 mg/kg/day (oral) | Significantly reduced SNpc neuronal loss and improved motor performance.[1] | [1][3] |
| PLP-α-Syn Model of Multiple System Atrophy | Mouse | 3, 10, or 30 mg/kg/day (in food) | Reduced oligomeric and insoluble α- synuclein aggregation, decreased glial cell inclusions, and preserved SNpc neurons.[2] | [2] |

Table 3: Phase 1 Human Pharmacokinetics



| Parameter | Dose | Value | Reference |
|----------------------|------------------------------|----------------|-----------|
| Cmax | 50 mg (single dose) | 493.3 ng/mL | [6] |
| 100 mg (single dose) | 802.7 ng/mL | [6] | |
| 300 mg (single dose) | 2978 ng/mL | [6] | _ |
| Tmax | 50 - 300 mg (single dose) | 1 - 1.25 hours | [6] |
| AUCinf | 50 mg (single dose) | 896.7 ng•hr/mL | [6] |
| 100 mg (single dose) | 1587 ng•hr/mL | [6] | |
| 300 mg (single dose) | 6494 ng•hr/mL | [6] | _ |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Inhibition of Iron-Mediated α -Synuclein Aggregation

This assay assesses the ability of **PBT434** to prevent the aggregation of α -synuclein in the presence of iron.

- Reagents:
 - Recombinant human α-synuclein monomer
 - Iron (III) nitrate (Fe(NO₃)₃)
 - **PBT434**
 - Thioflavin T (ThT)
 - Tris-buffered saline (TBS), pH 7.4
- Procedure:

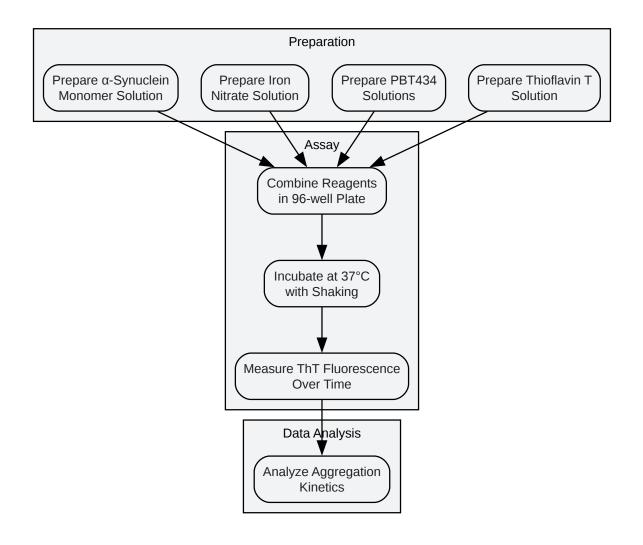
Foundational & Exploratory





- \circ Prepare a solution of α -synuclein monomer in TBS.
- In a 96-well plate, combine α-synuclein, iron nitrate, and varying concentrations of PBT434.
- Add Thioflavin T to each well. ThT is a fluorescent dye that binds to amyloid fibrils, and its fluorescence intensity is proportional to the extent of aggregation.
- Incubate the plate at 37°C with continuous shaking.
- Monitor the fluorescence of ThT over time using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
- The lag time to aggregation and the final fluorescence intensity are used to quantify the inhibitory effect of PBT434.





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Workflow for α -synuclein aggregation assay.

In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

This model is used to evaluate the ability of **PBT434** to protect dopaminergic neurons from toxin-induced degeneration.

- Animals: C57BL/6 mice are commonly used.
- Toxin Administration:



 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce parkinsonism. A common regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP at 2-hour intervals.

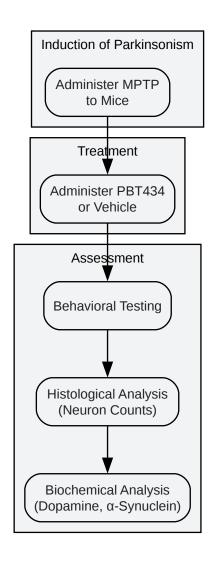
• **PBT434** Administration:

PBT434 is typically administered orally (e.g., by gavage) at a dose of 30 mg/kg/day.[1][3]
 Treatment may begin before or after MPTP administration, depending on the study design (preventative vs. therapeutic).

Behavioral Assessment:

- Motor function is assessed using tests such as the rotarod, pole test, or open field test to measure coordination, balance, and locomotor activity.
- · Histological and Biochemical Analysis:
 - After a defined treatment period, animals are euthanized, and their brains are collected.
 - The substantia nigra is analyzed for the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) using immunohistochemistry and stereology.
 - The striatum is analyzed for dopamine levels and its metabolites using high-performance liquid chromatography (HPLC).
 - Levels of α-synuclein and markers of oxidative stress are also measured.





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Workflow for the MPTP mouse model study.

Conclusion

PBT434 is a promising therapeutic candidate for neurodegenerative diseases characterized by iron dyshomeostasis and α -synuclein aggregation. Its dual mechanism of action offers a multifaceted approach to tackling the complex pathology of these disorders. The robust preclinical data, demonstrating neuroprotection and functional improvement in relevant animal models, coupled with favorable pharmacokinetic and safety profiles in early human studies, support its continued development as a potential disease-modifying therapy. Further clinical investigation is warranted to establish its efficacy in patient populations.



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